1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol
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Overview
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine: Similar structure but with an amine group.
4-Methyl-4-piperidinecarboxylic acid hydrochloride: Contains a piperidine ring instead of a pyrazole ring.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Different bicyclic structure.
Uniqueness
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol is unique due to its specific ring structure and the presence of both a pyrazole and a cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-ol |
InChI |
InChI=1S/C6H8N2O/c9-5-1-4-3-7-8-6(4)2-5/h3,5,9H,1-2H2,(H,7,8) |
InChI Key |
GANCUSBAVRCBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=NN2)O |
Origin of Product |
United States |
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